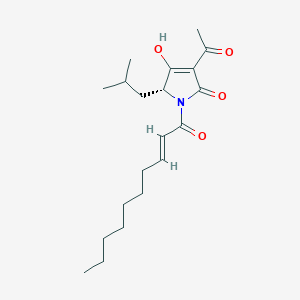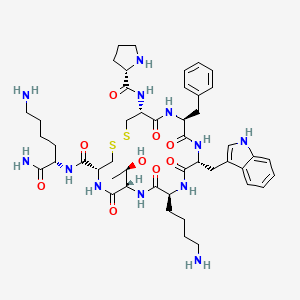
Ntncb hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件
NTNCB 塩酸塩の合成には、コア構造の調製から始まり、官能基の修飾が続く、複数のステップが含まれます。主要なステップには次のものがあります。
コア構造の形成: これは、2-ニトロベンゼンスルホニルクロリドをトランス-4-アミノメチルシクロヘキシルアミンと反応させて、中間体を形成することを含みます。
官能基の修飾: 次に、中間体を1,2,3,4-テトラヒドロ-2-ナフタレンメチルアミンと反応させて、ナフタレン基を導入します。
工業生産方法
NTNCB 塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収量と純度を最大化するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 最終生成物は、通常、再結晶またはクロマトグラフィー技術を使用して精製されます .
化学反応の分析
反応の種類
NTNCB 塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: ニトロ基は、特定の条件下でアミノ基に還元できます。
置換: スルホンアミド基は、求核置換反応に関与できます。
一般的な試薬と条件
酸化: 一般的な試薬には、パラジウム触媒を使用した水素ガスが含まれます。
置換: 水酸化ナトリウムなどの強い塩基が使用されます。
主な生成物
還元: 主な生成物は、対応するアミンです。
置換: 生成物は、使用される求核試薬によって異なります。
科学研究への応用
NTNCB 塩酸塩は、神経ペプチド Y Y5 受容体の強力かつ選択的なアンタゴニストであるため、科学研究で広く使用されています。その用途には次のものがあります。
化学: 受容体-リガンド相互作用と受容体シグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: 食欲調節、エネルギー恒常性、ストレス応答などの生理学的プロセスにおける神経ペプチド Y Y5 受容体の役割を理解するのに役立ちます。
医学: 肥満、不安、うつ病などの状態における潜在的な治療的用途について調査されています。
科学的研究の応用
NTNCB hydrochloride is widely used in scientific research due to its potent and selective antagonism of the neuropeptide Y Y5 receptor. Its applications include:
Chemistry: Used as a tool compound to study receptor-ligand interactions and receptor signaling pathways.
Biology: Helps in understanding the role of neuropeptide Y Y5 receptor in physiological processes such as appetite regulation, energy homeostasis, and stress response.
Medicine: Investigated for its potential therapeutic applications in conditions such as obesity, anxiety, and depression.
Industry: Used in the development of new drugs targeting the neuropeptide Y Y5 receptor
作用機序
NTNCB 塩酸塩は、神経ペプチド Y Y5 受容体に選択的に結合することで効果を発揮し、それにより受容体の天然リガンドである神経ペプチド Y との相互作用を阻害します。 このアンタゴニズムは、受容体と関連するダウンストリームシグナル伝達経路を阻害し、食欲とエネルギー摂取量の減少につながります . この化合物は、カルシウムチャネル、GABA 受容体、神経伝達物質トランスポーターなどの他の分子標的とも相互作用し、それらの活性を調節します .
類似の化合物との比較
NTNCB 塩酸塩は、神経ペプチド Y Y5 受容体に対する高い選択性と効力により、ユニークです。類似の化合物には次のものがあります。
BIBP 3226: 神経ペプチド Y Y1 受容体の非ペプチド性アンタゴニスト。
SR 120819A: 神経ペプチド Y Y1 受容体の選択的アンタゴニスト。
GR 231118: 神経ペプチド Y Y2 受容体の選択的アンタゴニスト
NTNCB 塩酸塩は、神経ペプチド Y Y5 受容体に対する特異性が高いため、この受容体サブタイプに焦点を当てた研究において貴重なツールとなっています .
類似化合物との比較
NTNCB hydrochloride is unique due to its high selectivity and potency for the neuropeptide Y Y5 receptor. Similar compounds include:
BIBP 3226: A non-peptidic antagonist of the neuropeptide Y Y1 receptor.
SR 120819A: A selective antagonist of the neuropeptide Y Y1 receptor.
GR 231118: A selective antagonist of the neuropeptide Y Y2 receptor
This compound stands out due to its specificity for the neuropeptide Y Y5 receptor, making it a valuable tool in research focused on this receptor subtype .
特性
IUPAC Name |
2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S.ClH/c29-28(30)24-7-3-4-8-25(24)33(31,32)27-18-20-11-9-19(10-12-20)16-26-17-21-13-14-22-5-1-2-6-23(22)15-21;/h1-8,19-21,26-27H,9-18H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCQHNDMUNWNQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNCC2CCC3=CC=CC=C3C2)CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587873 |
Source


|
| Record name | 2-Nitro-N-{[4-({[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amino}methyl)cyclohexyl]methyl}benzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486453-65-0 |
Source


|
| Record name | 2-Nitro-N-{[4-({[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amino}methyl)cyclohexyl]methyl}benzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate](/img/structure/B1139107.png)
![(4R)-4-[(3R,5R,8S,9S,10S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10-methyl-1,2,3,4,5,6,7,8,9,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1139110.png)
![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1139112.png)

![1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE](/img/structure/B1139115.png)
![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B1139116.png)


![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B1139121.png)
![(alphaR)-alpha-Cyclopentyl-alpha-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide fumarate](/img/structure/B1139122.png)

